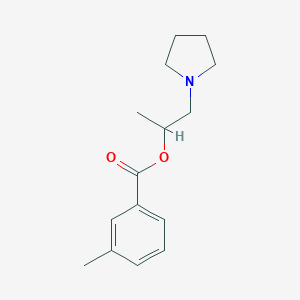
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, also known as Pyrazolam, is a benzodiazepine derivative that has been gaining popularity in scientific research due to its unique properties. Pyrazolam was first synthesized in 1971 by Leo Sternbach, and since then, it has been studied for its potential use in treating anxiety, insomnia, and other related disorders.
Mécanisme D'action
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate works by binding to the benzodiazepine receptor site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability, which leads to the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including anxiolytic, sedative, and hypnotic effects. It has also been found to have anticonvulsant and muscle relaxant effects, which make it a promising candidate for the treatment of these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate is its high potency, which makes it a useful tool for studying the benzodiazepine receptor site on the GABA-A receptor. However, one of the limitations of this compound is its short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for the study of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, including the development of new analogs with improved pharmacokinetic properties, the study of its long-term effects, and the investigation of its potential use in treating other conditions such as epilepsy and muscle spasms. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate involves the reaction of 3-amino-1,2,4-triazole with 2-bromo-2-chloroacetophenone, followed by the reaction of the resulting product with pyrrolidine and 3-methylbenzoic acid. This process results in the formation of this compound, which is a white crystalline powder with a molecular weight of 342.8 g/mol.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied in scientific research for its potential use in treating anxiety, insomnia, and other related disorders. It has been found to have anxiolytic, sedative, and hypnotic effects, which make it a promising candidate for the treatment of these conditions. This compound has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been found to reduce the severity of withdrawal symptoms.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-6-5-7-14(10-12)15(17)18-13(2)11-16-8-3-4-9-16/h5-7,10,13H,3-4,8-9,11H2,1-2H3 |
Clé InChI |
XWNMZXQEEFPOCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC(C)CN2CCCC2 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC(C)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
